Octadecenoic acid, (E)-
Overview
Description
cis-8-Octadecenoic acid is a monounsaturated fatty acid with the molecular formula C18H34O2. It is an isomer of oleic acid and is found in partially hydrogenated vegetable oil and milk fat . This compound is known for its unique structure, where the double bond is located at the 8th carbon atom in the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-8-octadecenoic acid can be achieved through various methods. One common approach involves the partial hydrogenation of linoleic acid, which results in the formation of different positional isomers, including cis-8-octadecenoic acid . Another method involves the use of specific catalysts to selectively hydrogenate the double bonds in polyunsaturated fatty acids .
Industrial Production Methods: Industrial production of cis-8-octadecenoic acid typically involves the hydrogenation of vegetable oils. This process is carried out under controlled conditions to ensure the selective formation of the desired isomer. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the yield of cis-8-octadecenoic acid .
Chemical Reactions Analysis
Types of Reactions: cis-8-Octadecenoic acid undergoes various chemical reactions, including:
Reduction: The double bond in cis-8-octadecenoic acid can be reduced to form stearic acid using hydrogenation reactions.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst like palladium or platinum.
Substitution: Halogens such as chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Stearic acid.
Substitution: Halogenated fatty acids.
Scientific Research Applications
cis-8-Octadecenoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-8-octadecenoic acid involves its interaction with cell membranes. It can disrupt the electron transport chain and oxidative phosphorylation, leading to impaired cellular energy production. Additionally, it may inhibit enzyme activity, impair nutrient uptake, and generate toxic peroxidation products .
Comparison with Similar Compounds
cis-8-Octadecenoic acid is similar to other monounsaturated fatty acids such as:
Oleic acid (cis-9-octadecenoic acid): The double bond is at the 9th carbon atom.
cis-Vaccenic acid (cis-11-octadecenoic acid): The double bond is at the 11th carbon atom.
Uniqueness: The unique position of the double bond at the 8th carbon atom in cis-8-octadecenoic acid distinguishes it from other isomers. This structural difference can influence its physical and chemical properties, as well as its biological activity .
Properties
IUPAC Name |
(Z)-octadec-8-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)/b11-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIDQFICGBMAFQ-KHPPLWFESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415240 | |
Record name | cis-8-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5684-71-9, 26764-26-1, 1329-02-8 | |
Record name | cis-8-Octadecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5684-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Octadecenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026764261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-8-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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